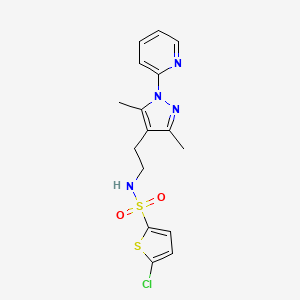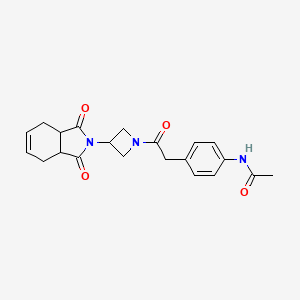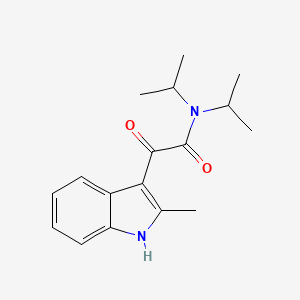
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
Research has shown that compounds related to N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide act as potent, competitive inhibitors of porcine liver glycolic acid oxidase (GAO) in vitro. These inhibitors play a significant role in metabolic studies, especially in conditions where the inhibition of GAO can be therapeutically beneficial, such as in the treatment of hyperoxaluria, a condition characterized by excessive oxalate in the urine, leading to kidney stones and renal failure (Rooney et al., 1983).
Novel Synthetic Approaches
A novel one-pot synthetic approach to related compounds, demonstrating the versatility of these chemical structures in synthesizing a wide array of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, has been developed. This synthesis methodology is significant for creating new molecules with potential pharmacological activities, offering a pathway to explore the therapeutic potential of compounds related to this compound (Mamedov et al., 2016).
Neuropharmacological Research
Investigations into the role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats have utilized compounds similar to this compound. These studies help understand neural systems that underlie compulsive behaviors, potentially leading to novel treatments for eating disorders and compulsive eating (Piccoli et al., 2012).
Neuroprotective Effects
Research on the neuroprotective effects of certain compounds in the context of Parkinson's disease, where 1-Methyl-4-phenyl-pyridinium (MPP+)-induced toxicity is a model for studying Parkinsonian syndromes, suggests that compounds structurally related to this compound could have protective benefits against neurodegeneration. These findings are crucial for developing therapies targeting oxidative stress pathways in neurodegenerative diseases like Parkinson's disease (Amazzal et al., 2007).
Metabolic Insights
Studies on the metabolism of related compounds provide insights into their biotransformation, which is essential for understanding their pharmacokinetics and pharmacodynamics. Identifying major metabolic pathways helps in predicting drug interactions, side effects, and therapeutic efficacy, thereby guiding the design of compounds with improved bioavailability and reduced toxicity (Borel et al., 2011).
Propiedades
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-14-5-2-7-20(14)13-4-1-3-12(9-13)19-16(23)15(22)18-10-17(24)6-8-25-11-17/h1,3-4,9,24H,2,5-8,10-11H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPGDRKGTDBSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2468682.png)
![3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2468683.png)
![3-[2-(4-Methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2468684.png)
![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468693.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2468697.png)
